molecular formula C14H17N2O2P B15151197 Bis[amino(phenyl)methyl]phosphinic acid

Bis[amino(phenyl)methyl]phosphinic acid

Cat. No.: B15151197
M. Wt: 276.27 g/mol
InChI Key: GDRKYOFXBSKACL-UHFFFAOYSA-N
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Description

Bis[amino(phenyl)methyl]phosphinic acid is an organophosphorus compound that features a phosphinic acid functional group bonded to two amino(phenyl)methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[amino(phenyl)methyl]phosphinic acid typically involves the reaction of a phosphinic acid precursor with an appropriate amine and aldehyde. One common method is the phospha-Mannich reaction, where a P-H precursor, such as hypophosphorous acid, reacts with an aldehyde and an amine under acidic conditions . The reaction conditions often include the use of acetic acid as a solvent and catalyst, with the reaction proceeding at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Bis[amino(phenyl)methyl]phosphinic acid can undergo various chemical reactions, including:

    Oxidation: The P-H bond in the phosphinic acid group can be oxidized to form phosphonic acids.

    Substitution: The amino groups can participate in substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: The major product is the corresponding phosphonic acid.

    Substitution: The products depend on the substituents introduced, which can vary widely based on the reagents used.

Scientific Research Applications

Bis[amino(phenyl)methyl]phosphinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of bis[amino(phenyl)methyl]phosphinic acid involves its interaction with molecular targets, such as enzymes. The phosphinic acid group can mimic the transition state of phosphate ester hydrolysis, making it a potent inhibitor of enzymes that catalyze such reactions . This inhibition occurs through the formation of a stable complex between the enzyme and the phosphinic acid group, preventing the enzyme from interacting with its natural substrate.

Comparison with Similar Compounds

Similar Compounds

    Aminoalkylphosphonic acids: These compounds have similar structures but contain a P-C bond instead of a P-H bond.

    Phosphonic acids: These compounds have a P=O bond and are more oxidized than phosphinic acids.

Uniqueness

Bis[amino(phenyl)methyl]phosphinic acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .

Properties

Molecular Formula

C14H17N2O2P

Molecular Weight

276.27 g/mol

IUPAC Name

bis[amino(phenyl)methyl]phosphinic acid

InChI

InChI=1S/C14H17N2O2P/c15-13(11-7-3-1-4-8-11)19(17,18)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2,(H,17,18)

InChI Key

GDRKYOFXBSKACL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(N)P(=O)(C(C2=CC=CC=C2)N)O

Origin of Product

United States

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